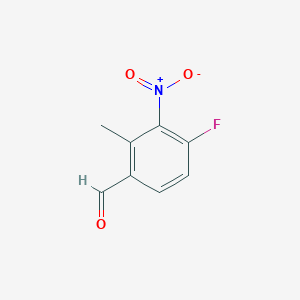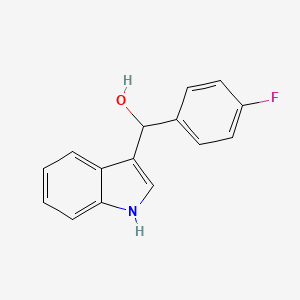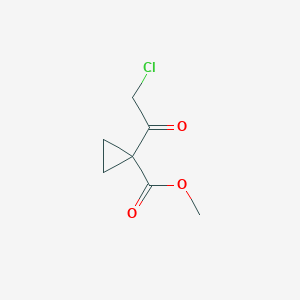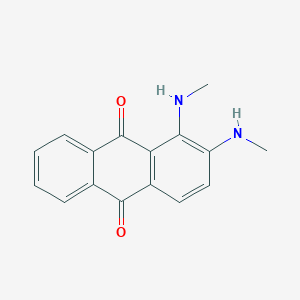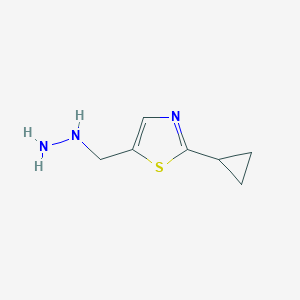
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7ClN4O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide typically involves the chlorination of 6-methylpyrimidine-5-carboxamide followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-alkylamino-6-methylpyrimidine-5-carboxamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-amino-2-chloro-6-methylpyrimidine-5-carboxylic acid.
Reduction Products: Reduction can yield 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate.
Scientific Research Applications
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the carboxamide group.
4-Amino-2-chloro-6-methylpyrimidine: Similar but without the carboxamide group.
2-Amino-4-chloro-5-methylpyrimidine: Similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is unique due to the presence of both the carboxamide and chlorine groups on the pyrimidine ring. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7ClN4O |
|---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
4-amino-2-chloro-6-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7ClN4O/c1-2-3(5(9)12)4(8)11-6(7)10-2/h1H3,(H2,9,12)(H2,8,10,11) |
InChI Key |
NFWOORGUGWUABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


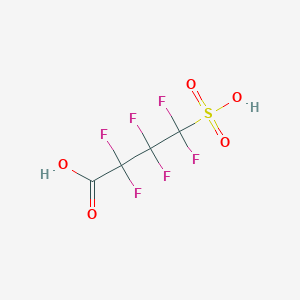
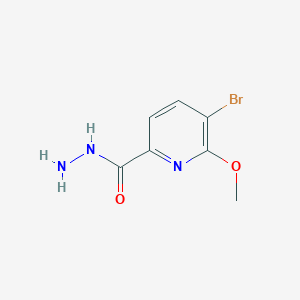
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
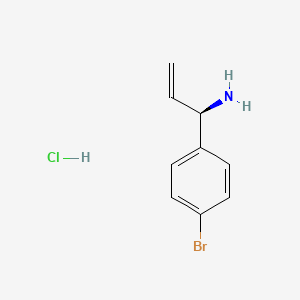
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
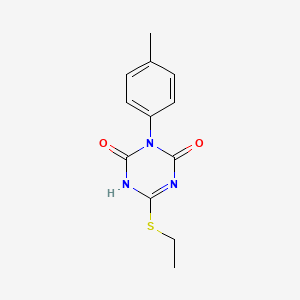

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
